2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide
Description
2,4,5-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide is a complex organic compound characterized by the presence of three chlorine atoms, a diethylamino group, and a sulfonamide group attached to a benzene ring
Properties
IUPAC Name |
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl3N2O2S/c1-3-18(4-2)7-5-6-17-21(19,20)13-9-11(15)10(14)8-12(13)16/h8-9,17H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMAINHNNKRCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the chlorination of benzene to introduce the chlorine atoms at the 2, 4, and 5 positions. This is followed by the introduction of the sulfonamide group through a sulfonation reaction. The final step involves the attachment of the diethylamino group via a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the sulfonamide group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C13H19Cl3N2O2S
- CAS Number : 1374681-21-6
- Molecular Weight : 360.73 g/mol
The compound features a sulfonamide functional group, which is known for its biological activity. The presence of the chlorinated benzene ring and the diethylamino propyl chain contributes to its lipophilicity and potential interaction with biological targets.
Antimicrobial Applications
Sulfonamides have long been recognized for their antimicrobial properties. Recent studies have indicated that 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide exhibits significant antibacterial activity against various pathogens.
Case Study: Antibacterial Activity
A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, indicating potent antibacterial effects comparable to established antibiotics .
Antitumor Activity
The compound has also been investigated for its potential as an anticancer agent. Research has shown that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including interference with DNA synthesis and apoptosis induction.
Case Study: In Vitro Antitumor Studies
In vitro studies conducted on several cancer cell lines revealed that this compound significantly inhibited cell growth at concentrations below 10 µM. The compound's mechanism of action appears to involve the inhibition of specific enzymes involved in cell cycle regulation .
Enzyme Inhibition Studies
The compound has been evaluated as a potential inhibitor of key enzymes involved in metabolic pathways associated with diseases like diabetes and cancer.
Enzyme Targeting
Research indicates that derivatives of this compound can act as inhibitors of carbonic anhydrase and other sulfonamide-sensitive enzymes. These interactions suggest a potential role in managing conditions such as diabetes mellitus and certain types of cancer .
Synthesis and Modification
The synthesis of this compound involves several steps that include chlorination and amination reactions. Modifications to the structure have been explored to enhance its biological activity and selectivity towards specific targets.
Synthetic Pathways
A variety of synthetic routes have been documented, highlighting the versatility of sulfonamide chemistry in drug development. The incorporation of different substituents on the benzene ring can lead to compounds with improved pharmacological profiles .
Mechanism of Action
The mechanism by which 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The diethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide: Similar structure but with chlorine atoms at different positions.
2,4,5-Trichloro-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide: Similar structure but with a dimethylamino group instead of a diethylamino group.
Uniqueness
2,4,5-Trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide is unique due to the specific arrangement of chlorine atoms and the presence of the diethylamino group. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Biological Activity
2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties including antibacterial, anti-inflammatory, and carbonic anhydrase inhibition. This article aims to explore the biological activity of this specific compound through various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Trichlorobenzene moiety : Imparts lipophilicity and potential interactions with biological membranes.
- Diethylamino group : Enhances solubility and may influence receptor binding.
- Sulfonamide functional group : Known for its role in various biological activities.
Research indicates that sulfonamide derivatives can exert their biological effects through several mechanisms:
Case Study: Biological Activity on Perfusion Pressure
A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The results indicated that certain derivatives significantly altered coronary resistance compared to control conditions:
| Group | Compound | Dose (nM) | Result |
|---|---|---|---|
| I | Control | - | Baseline |
| II | This compound | 0.001 | Decreased perfusion pressure |
| III | Other Derivative 1 | 0.001 | No significant change |
| IV | Other Derivative 2 | 0.001 | Increased perfusion pressure |
This study suggests that the compound may have a notable impact on cardiac function through modulation of vascular dynamics .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its clinical application. Theoretical models indicate varying permeability across different cell lines which could influence its bioavailability and therapeutic efficacy:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High volume of distribution |
| Metabolism | Hepatic |
| Excretion | Renal |
These parameters were assessed using computational tools such as SwissADME and ADMETlab .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4,5-trichloro-N-[3-(diethylamino)propyl]benzene-1-sulfonamide?
- Methodological Answer : The synthesis typically involves reacting 2,4,5-trichlorobenzenesulfonyl chloride with 3-(diethylamino)propylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions. A base such as triethylamine or pyridine is added to neutralize HCl formed during the reaction. Purification is achieved via column chromatography or recrystallization. Key parameters include maintaining a stoichiometric ratio (1:1.2 sulfonyl chloride:amine), reaction temperature (0–25°C), and solvent choice to minimize side reactions. Structural confirmation requires NMR (¹H/¹³C), FT-IR, and LC-MS .
| Example Reaction Conditions |
|---|
| Solvent: Dichloromethane |
| Base: Triethylamine (1.5 equiv) |
| Temperature: 0–5°C (initial), then RT |
| Reaction Time: 12–24 hours |
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and amine proton integration.
- Mass Spectrometry (HRMS) : For molecular weight validation and chlorine isotopic pattern analysis.
- HPLC-PDA : Purity assessment (≥95%) with a C18 column, mobile phase: acetonitrile/water (70:30) + 0.1% formic acid.
- X-ray Crystallography : To resolve structural ambiguities in crystalline forms.
- FT-IR : Sulfonamide S=O stretching (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) bands .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DOE) to evaluate critical factors:
- Variables : Solvent polarity (e.g., THF vs. DCM), base strength (pyridine vs. DMAP), and temperature.
- Response Surface Methodology (RSM) : Optimize molar ratios (e.g., 1:1.5 sulfonyl chloride:amine) and reaction time.
- Byproduct Mitigation : Use scavengers (e.g., molecular sieves) for HCl absorption. Monitor intermediates via TLC or inline FT-IR .
Q. What mechanistic insights explain the biological activity of this sulfonamide?
- Methodological Answer : Hypothesize activity via enzyme inhibition (e.g., carbonic anhydrase) or receptor antagonism. Validate using:
- Molecular Docking : Simulate binding affinity to target proteins (e.g., PDB: 1AZM).
- Enzyme Assays : Measure IC₅₀ values in vitro (e.g., esterase inhibition assays).
- Cellular Studies : Assess cytotoxicity (MTT assay) and apoptosis markers (flow cytometry). Cross-reference with structurally analogous sulfonamides (e.g., 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide) for SAR analysis .
Q. How should conflicting data on solubility and stability be resolved?
- Methodological Answer : Perform systematic studies under controlled conditions:
- Solubility : Use shake-flask method in buffers (pH 1–10) and DMSO. Compare with computational predictions (e.g., LogP via ChemAxon).
- Stability : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-QTOF-MS.
- Theoretical Frameworks : Apply QSPR models to reconcile discrepancies between experimental and predicted data .
Data Contradiction Analysis
Q. What strategies address inconsistencies in reported biological efficacy?
- Methodological Answer :
Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ variability in cancer cell lines).
Reproducibility Checks : Replicate assays under standardized conditions (e.g., identical cell lines, serum-free media).
Epistemic Validation : Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
Contextual Factors : Control for variables like solvent residues (DMSO ≤0.1%) or endotoxin levels in cell culture .
Theoretical Framework Integration
Q. How can computational chemistry guide the design of derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry and predict electronic properties (HOMO-LUMO gaps).
- MD Simulations : Study solvation effects and membrane permeability (e.g., Desmond software).
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic profiles.
- Retrosynthetic Planning : Leverage AI platforms (e.g., Synthia) for feasible synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
